molecular formula C29H46N2O6 B12095866 CBZ-D-beta-HoAsp(OtBu)-OH.DCHA

CBZ-D-beta-HoAsp(OtBu)-OH.DCHA

Cat. No.: B12095866
M. Wt: 518.7 g/mol
InChI Key: ISJACSBUIKXXFH-UHFFFAOYSA-N
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Description

CBZ-D-beta-Hydroxyaspartic acid (tert-butyl ester) -OH.Dicyclohexylamine is a chemical compound that is often used in peptide synthesis. It is a derivative of aspartic acid, which is an amino acid that plays a crucial role in the biosynthesis of proteins. The compound is characterized by the presence of a carbobenzoxy (CBZ) protecting group, a beta-hydroxy group, and a tert-butyl ester group. The dicyclohexylamine (DCHA) component is often used to form a salt with the compound, enhancing its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CBZ-D-beta-Hydroxyaspartic acid (tert-butyl ester) -OH.Dicyclohexylamine typically involves several steps:

    Protection of Aspartic Acid: The amino group of aspartic acid is protected using a carbobenzoxy (CBZ) group. This is usually achieved by reacting aspartic acid with benzyl chloroformate in the presence of a base.

    Formation of Beta-Hydroxyaspartic Acid: The beta-hydroxy group is introduced through a hydroxylation reaction. This can be done using various hydroxylating agents under controlled conditions.

    Esterification: The carboxyl group of the beta-hydroxyaspartic acid is esterified with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.

    Formation of Dicyclohexylamine Salt: The final step involves the formation of a salt with dicyclohexylamine. This is typically done by reacting the compound with dicyclohexylamine in an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of CBZ-D-beta-Hydroxyaspartic acid (tert-butyl ester) -OH.Dicyclohexylamine follows similar steps but on a larger scale. The reactions are optimized for yield and purity, and the processes are often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

CBZ-D-beta-Hydroxyaspartic acid (tert-butyl ester) -OH.Dicyclohexylamine can undergo various chemical reactions, including:

    Oxidation: The beta-hydroxy group can be oxidized to form a beta-keto group.

    Reduction: The compound can be reduced to remove the CBZ protecting group, revealing the free amino group.

    Substitution: The tert-butyl ester group can be substituted with other ester groups or converted to a carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation in the presence of a palladium catalyst is often used to remove the CBZ group.

    Substitution: Acidic or basic conditions can be used to facilitate ester substitution or hydrolysis.

Major Products

    Oxidation: Beta-ketoaspartic acid derivatives.

    Reduction: Free amino beta-hydroxyaspartic acid.

    Substitution: Various ester derivatives or free carboxylic acid.

Scientific Research Applications

CBZ-D-beta-Hydroxyaspartic acid (tert-butyl ester) -OH.Dicyclohexylamine has several applications in scientific research:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides, particularly those that require the incorporation of beta-hydroxyaspartic acid residues.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting enzymes or receptors that interact with aspartic acid derivatives.

    Biological Studies: It is used in studies involving protein structure and function, as well as enzyme-substrate interactions.

    Industrial Applications: The compound is used in the production of various chemicals and materials that require specific amino acid derivatives.

Mechanism of Action

The mechanism of action of CBZ-D-beta-Hydroxyaspartic acid (tert-butyl ester) -OH.Dicyclohexylamine depends on its specific application:

    Peptide Synthesis: The compound acts as a protected amino acid derivative, allowing for the selective incorporation of beta-hydroxyaspartic acid residues into peptides.

    Medicinal Chemistry: The compound can interact with specific enzymes or receptors, modulating their activity. The CBZ group protects the amino group during synthesis, while the beta-hydroxy group can participate in hydrogen bonding or other interactions with biological targets.

    Biological Studies: The compound can be used to study the role of beta-hydroxyaspartic acid in protein structure and function, as well as its interactions with other biomolecules.

Comparison with Similar Compounds

CBZ-D-beta-Hydroxyaspartic acid (tert-butyl ester) -OH.Dicyclohexylamine can be compared with other similar compounds:

    CBZ-Aspartic Acid Derivatives: These compounds have similar structures but lack the beta-hydroxy group. They are used in similar applications but may have different reactivity and properties.

    Beta-Hydroxyamino Acid Derivatives: These compounds contain beta-hydroxy groups but may have different protecting groups or ester groups. They are used in various synthetic and biological applications.

    Dicyclohexylamine Salts: These salts are formed with different amino acid derivatives and are used to enhance the stability and solubility of the compounds.

List of Similar Compounds

  • CBZ-Aspartic Acid
  • CBZ-Beta-Hydroxyglutamic Acid
  • Beta-Hydroxyaspartic Acid Methyl Ester
  • Dicyclohexylamine Salt of Beta-Hydroxyglutamic Acid

Properties

Molecular Formula

C29H46N2O6

Molecular Weight

518.7 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;5-[(2-methylpropan-2-yl)oxy]-5-oxo-3-(phenylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C17H23NO6.C12H23N/c1-17(2,3)24-15(21)10-13(9-14(19)20)18-16(22)23-11-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20);11-13H,1-10H2

InChI Key

ISJACSBUIKXXFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(CC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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